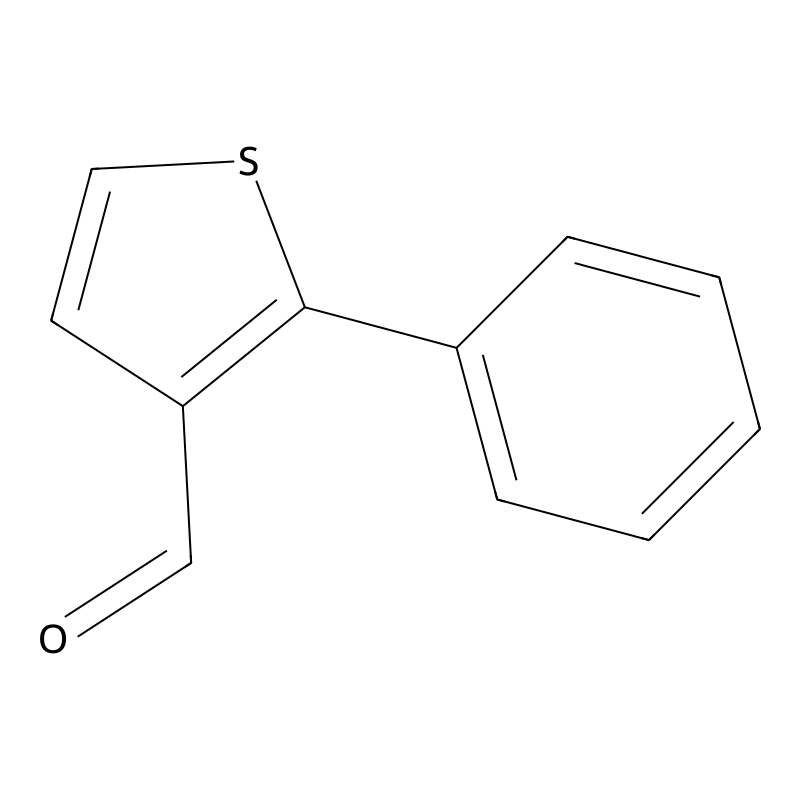

2-Phenylthiophene-3-carbaldehyde

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Phenylthiophene-3-carbaldehyde is an organic compound characterized by the presence of a thiophene ring substituted with a phenyl group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 184.25 g/mol. The structure features a five-membered thiophene ring, which is a heterocyclic compound containing sulfur, and the aldehyde group is located at the 3-position of the thiophene ring, contributing to its reactivity and potential applications in various fields, including organic synthesis and materials science.

- Suzuki-Miyaura Cross-Coupling: This reaction allows for the formation of biaryl compounds by coupling arylboronic acids with aryl halides or other electrophiles. For instance, 2-Phenylthiophene-3-carbaldehyde can be reacted with various arylboronic acids to synthesize diverse arylthiophene derivatives .

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride. This transformation is significant for synthesizing alcohol derivatives from carbonyl compounds .

- Nitration and Electrophilic Substitution: The aromatic nature of the phenyl group allows for electrophilic substitution reactions, such as nitration or sulfonation, leading to various functionalized products .

Research indicates that compounds related to 2-Phenylthiophene-3-carbaldehyde exhibit various biological activities. Some studies have reported antibacterial properties against pathogens like Pseudomonas aeruginosa, with certain derivatives showing promising inhibitory effects comparable to standard antibiotics . Additionally, these compounds may possess anti-inflammatory and antioxidant activities, making them potential candidates for pharmaceutical applications.

Several methods have been developed for synthesizing 2-Phenylthiophene-3-carbaldehyde:

- Starting from Thiophene Derivatives: The synthesis often begins with commercially available thiophenes, which can be functionalized through various reactions, including halogenation followed by nucleophilic substitution to introduce the phenyl and aldehyde groups.

- Suzuki-Miyaura Coupling: This method involves coupling a suitable thiophene derivative with an arylboronic acid in the presence of a palladium catalyst, leading to the formation of aryl-substituted thiophenes .

- Oxidative Reactions: Aldehydes can also be synthesized through oxidation of corresponding alcohols or via formylation reactions involving thiophenes .

2-Phenylthiophene-3-carbaldehyde has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in designing materials for organic electronics and photovoltaics due to its conjugated structure.

- Pharmaceuticals: Given its biological activity, it may be utilized in developing new drugs targeting bacterial infections or inflammatory diseases.

- Fluorescent Materials: Compounds containing thiophene rings are often used in creating fluorescent materials and sensors due to their electronic properties.

Interaction studies involving 2-Phenylthiophene-3-carbaldehyde have focused on its reactivity with biological targets and its potential as a ligand in coordination chemistry. The compound's ability to form complexes with metal ions has been explored, indicating possible applications in catalysis and material science. Furthermore, studies on its interaction with biomolecules suggest it may modulate biological pathways through specific binding mechanisms .

Several compounds share structural similarities with 2-Phenylthiophene-3-carbaldehyde, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylthiophene | Methyl group at position 2 | Lower molecular weight and different reactivity due to methyl substitution. |

| 5-Phenylthiophene | Phenyl group at position 5 | Different electronic properties affecting reactivity patterns. |

| 3-Thiophenecarboxaldehyde | Carboxaldehyde group at position 3 | Exhibits strong polar character influencing solubility and reactivity. |

| 4-Arylthiophenes | Aryl groups at position 4 | Enhanced electronic properties beneficial for organic electronics applications. |

The uniqueness of 2-Phenylthiophene-3-carbaldehyde lies in its specific positioning of functional groups that provide distinct reactivity profiles and biological activities compared to these similar compounds.